molecular formula C6H2BrCl2NO2 B3032547 1-Bromo-2,5-dichloro-3-nitrobenzene CAS No. 219963-62-9

1-Bromo-2,5-dichloro-3-nitrobenzene

Cat. No. B3032547
CAS RN: 219963-62-9
M. Wt: 270.89 g/mol
InChI Key: XTTZFLRDPMATAY-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-3-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds known for their diverse applications in organic synthesis and industrial processes. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their reactivity, synthesis, and potential applications.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, although not the same compound, the synthesis of 1-bromo-2-ethynylbenzenes using nickel(0) complexes demonstrates the potential for creating complex structures from halogenated nitrobenzenes .

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the presence of nitro groups and halogen atoms attached to a benzene ring. These substituents significantly influence the electronic properties of the molecule. For example, the crystal structures of 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide and 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide have been determined, showing the influence of the nitro and halogen groups on the molecular conformation .

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrosynthetic routes to other compounds. The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . Additionally, the reactivity of 1-bromo-1-nitro-3,3,3-trichloropropene with acetylacetone and cyclohexane-1,3-dione has been explored, resulting in substituted dihydrofuran and hexahydrobenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are influenced by the nature of the substituents. The presence of halogens and nitro groups can affect the compound's boiling point, melting point, solubility, and reactivity. For example, the metabolism of various halogenonitrobenzenes in rabbits has been studied, revealing insights into their biological transformations and potential formation of mercapturic acids . The structural comparison of different halogenated nitrobenzenes has shown that the size of the halogen atom affects nonbonded close contacts between molecules, which in turn influences the compound's solid-state packing and intermolecular interactions .

Scientific Research Applications

Anisotropic Displacement Parameters

In the study by Mroz et al. (2020), the anisotropic displacement parameters for compounds similar to 1-Bromo-2,5-dichloro-3-nitrobenzene, specifically 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo), were investigated. This research, involving both theoretical calculations and X-ray diffraction experiments, contributes to understanding the molecular behavior of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

Vibrational Spectroscopy

The work of Reddy and Rao (1994) involved a zero-order normal coordinate analysis for vibrations in molecules closely related to this compound. This research aids in the vibrational analysis and characterization of such molecules, providing insights into their structural dynamics (Reddy & Rao, 1994).

Ring Halogenations in Synthesis

Bovonsombat and Mcnelis (1993) explored the ring halogenations of polyalkylbenzenes, employing compounds like this compound. This study is significant in the context of organic synthesis, offering a method for preparing mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Photoelectrochemical Reduction

Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound related to this compound, contributes to understanding the electrochemical behavior of such molecules. This study is particularly relevant for applications in photoelectrochemistry and materials science (Compton & Dryfe, 1994).

Nucleophilic Aromatic Substitution

The study by Gold, Miri, and Robinson (1980) examined the reaction of compounds like o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, leading to insights into nucleophilic aromatic substitution mechanisms. This research is pivotal for understanding the reactivity and interaction of halogenated nitrobenzenes in chemical synthesis (Gold, Miri, & Robinson, 1980).

Mechanism of Action

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

It’s known that nitroaromatic compounds can undergo reduction . This process could potentially lead to the formation of reactive intermediates, which may interact with cellular targets.

Biochemical Pathways

It’s known that nitroaromatic compounds can be reduced by direct reaction with sorbed sulfides . This reaction could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The lipophilicity and water solubility of a compound can significantly impact its bioavailability .

Result of Action

It’s known that nitroaromatic compounds can undergo reduction , potentially leading to the formation of reactive intermediates. These intermediates may interact with cellular targets, leading to various effects.

Action Environment

The action, efficacy, and stability of 1-Bromo-2,5-dichloro-3-nitrobenzene can be influenced by various environmental factors. For instance, the presence of black carbons (graphite, activated carbon, and biochar) can mediate the degradation of nitrated compounds by sulfides .

Safety and Hazards

“1-Bromo-2,5-dichloro-3-nitrobenzene” may pose certain hazards. It can decompose violently at elevated temperatures and may be harmful if swallowed, inhaled, or absorbed through the skin . It can cause eye, skin, and respiratory tract irritation . Prolonged exposure may cause anemia and methemoglobinemia, characterized by dizziness, drowsiness, headache, breath shortness, cyanosis, rapid heart rate, and chocolate-brown colored blood .

properties

IUPAC Name

1-bromo-2,5-dichloro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZFLRDPMATAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593044
Record name 1-Bromo-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219963-62-9
Record name 1-Bromo-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (2.2 ml) was slowly added to a suspension of 2-bromo-3,5-dichloro-4-nitroaniline (D8) (0.9 g, 3.1 mmol) in ethanol (20 ml). The resulting solution was heated to reflux and crushed sodium nitrite (478 mg, 6.9 mmol) was added in two portions. After 0.5 h at reflux, the mixture was cooled, diluted with dichloromethane (50 ml) and saturated sodium hydrogen carbonate solution (50 ml) was added. The layers were separated and the organic phase dried (Na2SO4) and concentrated to an oil which was purified by column chromatography over silica gel eluting with a gradient of ethyl acetate/hexane to give the title compound (D9) as an orange solid (0.67 g, 80%), MH+ 269/271.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
2-bromo-3,5-dichloro-4-nitroaniline
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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